6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Description
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol is a bicyclic compound featuring a fused indene-dioxolane core with a hydroxyl group at the 5-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis often involves Friedel-Crafts cyclization or Pd-catalyzed cross-coupling, as reported in eco-friendly protocols that reduce triflic acid usage from 10 to 3 equivalents . Its derivatives are explored for diverse biological activities, including acetylcholinesterase (AChE) inhibition and tyrosinase modulation .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNJQLMUXYRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Intermediates
The target compound features a fused indenodioxolane scaffold with a hydroxyl group at the 5-position. Its molecular formula, , and IUPAC name highlight the presence of a 1,3-dioxolane ring annulated to an indanone framework . Critical intermediates in its synthesis include:
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6,7-Dihydro-5H-indeno[5,6-d] dioxol-5-one (CAS 6412-87-9): A ketone precursor pivotal for reductive hydroxylation .
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5,6-(Methylenedioxy)-1-indanone : A structural analog used in cyclization reactions .
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Temperature | 0°C → 25°C (2 h) | 88 |
| Stoichiometry | 1.2 equiv | 82 |
This method is favored for its simplicity and scalability, as evidenced by commercial availability of the ketone precursor .
Acid-Catalyzed Cyclization of Diol Precursors
Cyclocondensation of 2,3-dihydroxy-1-indanone derivatives with formaldehyde or dichloromethane under acidic conditions generates the dioxolane ring. This method mirrors protocols for synthesizing methylenedioxybenzene analogs .
Procedure :
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Dissolve 2,3-dihydroxy-1-indanone (1.0 equiv) in -acidified methanol.
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Add formaldehyde (1.2 equiv) and reflux at 60°C for 12 h.
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Neutralize with , extract with , and purify via column chromatography.
Challenges :
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Competing polymerization of formaldehyde requires careful stoichiometric control.
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Acid sensitivity of the indanone moiety necessitates mild conditions (pH 2–3) .
Palladium-Catalyzed α-Arylation and Subsequent Functionalization
A multistep route employs palladium-catalyzed α-arylation to assemble the indanone skeleton, followed by hydroxylation and cyclization .
Stepwise Synthesis :
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α-Arylation : React a β-keto ester with an aryl halide using (5 mol%) and in THF at 70°C .
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Hydroxylation : Treat the arylated product with and to introduce the 5-hydroxy group.
Advantages :
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Enantioselective synthesis via chiral palladium complexes.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|
| Reductive Hydroxylation | 82–88 | High | |
| Cu-Catalyzed Annulation | , | 75–80 | Moderate |
| Acid-Catalyzed Cyclization | , | 65–72 | Low |
| Pd-Catalyzed Arylation | , | 60–68 | Low |
Efficiency Considerations :
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several biomedical applications:
Antimicrobial Properties
Research indicates that derivatives of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol exhibit significant antimicrobial activity. For instance, studies involving similar indeno derivatives have demonstrated their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results have shown that it can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Potential
Some studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been explored in related compounds .
Materials Science
Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor in industrial applications. Its effectiveness was measured through electrochemical methods and weight loss experiments. Results showed a significant reduction in corrosion rates when used in specific concentrations, marking it as a viable option for protecting metal surfaces from degradation .
Case Studies
Chemical Properties and Structure
Understanding the chemical properties of this compound is essential for its application:
- Molecular Weight: 176.17 g/mol
- Solubility: Soluble in various organic solvents; solubility data suggests high potential for bioavailability.
- Structural Features: The compound contains a fused dioxole ring system which contributes to its biological activity and stability.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The hydroxyl group at position 5 distinguishes 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol from related analogs. Key structural comparisons include:
Key Insights :
- Thiazol substitution (MHY1556) drastically shifts activity toward tyrosinase inhibition, highlighting the role of heterocycles in target selectivity .
Key Insights :
- Eco-friendly methods (Q-tube, microwave) improve sustainability and scalability for the parent compound .
- Pd-catalyzed cross-coupling enables stereocontrol, critical for chiral drug development .
Key Insights :
- Tyrosinase inhibition by MHY1556 is >40-fold more potent than kojic acid, attributed to thiazol’s metal-chelating properties .
- Cytotoxicity in homoisoflavonoids correlates with electron-withdrawing substituents .
Physicochemical Properties
Key Insights :
- Alkyl chains (e.g., nonyl) lower solubility but may enhance bioavailability in lipophilic environments .
- Spectral data confirm structural integrity across analogs, aiding purity assessments .
Biological Activity
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol (CAS No. 6412-87-9) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 6412-87-9 |
| Purity | 95% |
Structural Characteristics
The compound features an indeno[5,6-d][1,3]dioxole framework, which is characterized by a fused ring system containing both aromatic and dioxole components. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For example, molecular docking studies have shown that derivatives of this compound can interact effectively with bacterial DNA gyrase subunit B, demonstrating potential as antibacterial agents. The binding energies observed ranged from −4.2 to −9.4 kcal/mol, suggesting strong interactions that could inhibit bacterial growth .
Antioxidant Activity
Research has also highlighted the antioxidant properties of compounds within the same class. The presence of phenolic structures in the dioxole moiety is believed to contribute to the scavenging of free radicals. In vitro assays have demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models .
Cytotoxic Effects
Cytotoxicity studies indicate that this compound may possess selective toxicity against various cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines have shown that this compound can induce apoptosis at certain concentrations. The mechanism appears to involve the activation of intrinsic apoptotic pathways and the modulation of key signaling molecules such as caspases .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. The underlying mechanism may involve the inhibition of neuroinflammatory processes and the enhancement of neurotrophic factor signaling pathways .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various derivatives of indeno[5,6-d][1,3]dioxoles against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations as low as 50 µg/mL for selected compounds similar to this compound. The minimum inhibitory concentration (MIC) was determined to be between 12.5 and 25 µg/mL for effective derivatives .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells correlating with higher concentrations of the compound .
Q & A
Basic: What spectroscopic methods are recommended for confirming the molecular structure of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol?
Answer:
To confirm the structure, use a combination of 1H NMR , 13C NMR , and IR spectroscopy . For example:
- 1H NMR identifies protons in the indenol and dioxolane rings (e.g., aromatic protons at δ 6.5–7.5 ppm and hydroxyl protons around δ 5.0–5.5 ppm) .
- 13C NMR resolves carbons in the fused ring system, with signals for oxygenated carbons (e.g., dioxolane carbons at ~95–105 ppm) and aromatic carbons (~110–150 ppm) .
- IR spectroscopy detects key functional groups, such as hydroxyl (broad peak ~3200–3500 cm⁻¹) and ether (C-O stretch ~1100–1250 cm⁻¹) .
Cross-validate results with computational tools (e.g., DFT calculations) for bond angles and electronic structure alignment .
Basic: How can researchers assess the purity of synthesized this compound?
Answer:
Purity is typically assessed via:
- HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate impurities.
- TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm .
- Elemental analysis (C, H, O) to verify stoichiometry within ±0.3% of theoretical values .
For trace impurities, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) .
Advanced: What methodological strategies optimize the microwave-assisted synthesis of indenol derivatives like this compound?
Answer:
Key optimization steps include:
- Catalyst screening : SiO₂ in dry media improves reaction efficiency by reducing side reactions .
- Factorial design to test variables: microwave power (300–600 W), reaction time (5–20 min), and solvent ratios (e.g., PEG-400:DMF) .
- Real-time monitoring via in-situ FTIR to track hydroxyl group consumption and intermediate formation .
Post-synthesis, use column chromatography (silica gel, gradient elution) to isolate the product from byproducts like unreacted starting materials .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to:
- Calculate electrostatic potential maps, identifying electron-deficient regions (e.g., the hydroxyl-bearing carbon) as reactive sites .
- Simulate transition states for nucleophilic attack, using COSMO-RS solvation models to account for solvent effects .
Validate predictions with kinetic isotope effect (KIE) studies and experimental rate constants .
Advanced: How should researchers resolve contradictions in NMR data for structurally similar indenol derivatives?
Answer:
For ambiguous signals:
- Use 2D NMR (e.g., HSQC, HMBC) to correlate protons with specific carbons and confirm connectivity .
- Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .
- Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers in dioxolane rings) .
If discrepancies persist, re-examine synthetic steps for unintended byproducts (e.g., regioisomers) via X-ray crystallography .
Advanced: What theoretical frameworks guide the study of this compound’s pharmacological activity?
Answer:
Link research to:
- Structure-activity relationship (SAR) models to correlate substituent effects (e.g., hydroxyl position) with biological activity .
- Molecular docking against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .
- Pharmacokinetic models (e.g., ADMET predictions) to assess absorption and metabolism .
Validate hypotheses via in vitro assays (e.g., enzyme inhibition) and in vivo toxicity profiling .
Advanced: How can factorial design improve the scalability of indenol derivative synthesis?
Answer:
Apply a 2^k factorial design to test critical parameters:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity (THF vs. DMF) .
- Responses : Yield, purity, and reaction time.
Use ANOVA to identify significant interactions (e.g., catalyst × temperature) and optimize conditions for pilot-scale reactors . For reproducibility, implement process analytical technology (PAT) for continuous monitoring .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Store in airtight containers under nitrogen to prevent oxidation .
- Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration .
Refer to SDS sheets for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
